3-(4-Chlorobenzyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR, and X-ray crystallography could be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the urea group might participate in acid-base reactions, while the chlorobenzyl group could undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications
Antifungal and Antimicrobial Activity
Research into urea derivatives often investigates their potential as antifungal and antimicrobial agents. For example, studies on various urea compounds have demonstrated significant fungitoxic action against pathogens like A. niger and F. oxyporum, indicating the potential of urea derivatives in developing new antifungal agents (Mishra, Singh, & Wahab, 2000).
Enzyme Inhibition for Therapeutic Applications
Urea derivatives have been synthesized and assessed for their activity against key enzymes such as acetylcholinesterase, suggesting potential therapeutic applications in treating diseases like Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995). This highlights the importance of structural optimization in enhancing biological activity.
Corrosion Inhibition
The corrosion inhibition efficacy of urea derivatives on metal surfaces has been documented, indicating their potential use in protecting materials from corrosive environments. Specific compounds have shown to act as efficient corrosion inhibitors for mild steel in acidic solutions, underscoring the role of urea derivatives in industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).
Plant Growth Regulation
Some urea derivatives have been identified to possess plant growth-regulating activity, indicating their potential use in agriculture to enhance plant development and productivity (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Synthetic and Medicinal Chemistry
Urea derivatives serve as key intermediates in the synthesis of various pharmacologically active compounds. Their applications span from the development of anticancer agents to inhibitors of specific biological processes, showcasing the versatility of urea compounds in drug discovery and development (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been reported to inhibit COX-2 receptors, resulting in anti-inflammatory effects .
Biochemical Pathways
For example, indole derivatives have been linked to pathways involved in antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions.
Future Directions
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-14-5-3-13(4-6-14)12-19-17(21)20(15-7-8-15)10-9-16-2-1-11-22-16/h1-6,11,15H,7-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAUGZJLTSVCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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